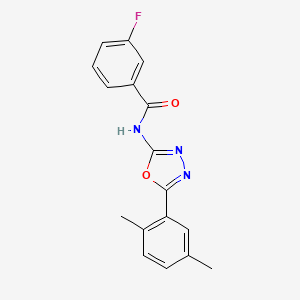

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFO belongs to the class of oxadiazole derivatives that have been extensively studied for their diverse biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

The growing antimicrobial resistance among Gram-positive pathogens poses a significant global healthcare challenge. Researchers have explored novel compounds to combat multidrug-resistant bacteria. In this context, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown promise as an antimicrobial candidate. Notable findings include:

Thiazole Derivatives: Thiazole derivatives derived from this compound exhibit in vitro antimicrobial activity against representative Gram-negative and Gram-positive strains. Specifically, compounds 3h, 3j, and 7 demonstrate excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, they show favorable activity against vancomycin-resistant Enterococcus faecium .

Antifungal Properties: Certain derivatives, such as 9f and 14f, exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. Ester 8f also shows promising activity against Candida auris, surpassing fluconazole .

Structural Studies and Cyclizations

Beyond antimicrobial applications, researchers have investigated the structural aspects of this compound. For instance:

- Cyclization Reactions : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate leads to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectral data obtained through NMR and IR analyses provide insights into the synthesized products’ structures .

Theoretical Studies and Characterization

Additionally, theoretical studies have contributed to our understanding of this compound:

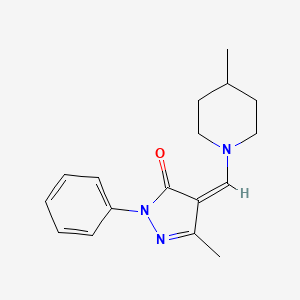

- DFT Calculations : Researchers have synthesized and characterized N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide. This involved reacting 4-aminoantipyrine and benzoylisothiocyanate. Theoretical calculations and characterization shed light on its properties .

Propriétés

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPHMPARIHGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)

![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)